molecular formula C9H10ClFN2 B6222993 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride CAS No. 2758000-81-4

4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride

Cat. No.: B6222993
CAS No.: 2758000-81-4
M. Wt: 200.6
InChI Key:
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Description

4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorine atom, a methylamino group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Nitrile Formation:

    Methylamino Group Addition: The methylamino group is introduced via reductive amination, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-[(methylamino)methyl]benzonitrile: The free base form without the hydrochloride salt.

    3-fluoro-4-[(methylamino)methyl]benzonitrile: A positional isomer with the fluorine atom at a different position.

    4-chloro-3-[(methylamino)methyl]benzonitrile: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride involves the reaction of 4-fluoro-3-nitrobenzonitrile with methylamine followed by reduction of the resulting intermediate with a reducing agent to yield the final product.", "Starting Materials": [ "4-fluoro-3-nitrobenzonitrile", "Methylamine", "Hydrochloric acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-3-nitrobenzonitrile in anhydrous methanol.", "Step 2: Add methylamine hydrochloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with methanol to yield the intermediate 4-fluoro-3-[(methylamino)methyl]benzonitrile.", "Step 4: Dissolve the intermediate in a suitable solvent (e.g. ethanol) and add a reducing agent (e.g. sodium borohydride) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours until the reduction is complete.", "Step 6: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "Step 7: Wash the solid with water and dry to yield the final product, 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride." ] }

CAS No.

2758000-81-4

Molecular Formula

C9H10ClFN2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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